Ruthenium-103 can be sourced from natural ruthenium through neutron activation or from enriched targets of molybdenum. Its classification falls under the category of transition metals in the periodic table, specifically within the platinum group metals, which are known for their unique catalytic and electronic properties. The compound's radiochemical properties make it particularly useful for imaging and therapeutic applications in medicine.
The synthesis of ICP 103 involves several key methods that ensure high yields and purity of the final product. One notable method includes the reaction of ruthenium trichloride with indazole in an acidic medium.
The molecular structure of ICP 103 consists primarily of ruthenium coordinated with indazole ligands. The coordination environment around the ruthenium center is crucial for its reactivity and stability.
ICP 103 participates in various chemical reactions that are significant for its application in medicine.
The mechanism by which ICP 103 exerts its effects primarily involves its incorporation into biological systems where it can target cancerous tissues.
Understanding the physical and chemical properties of ICP 103 is critical for its application in medical settings.
ICP 103 has several significant applications in scientific research and clinical practice:
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 76663-30-4
CAS No.: 26931-87-3
CAS No.: 77466-09-2